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molecular formula C10H9ClO3 B1593999 2-(4-Chlorophenyl)-2-oxoethyl acetate CAS No. 39561-82-5

2-(4-Chlorophenyl)-2-oxoethyl acetate

Cat. No. B1593999
M. Wt: 212.63 g/mol
InChI Key: FTUYTARZCNUSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994333B2

Procedure details

The organozinc species was generated as described by S. Huo (Organic Letters 2003, 5 (4), 423-5). In a flame-dried 25 mL 2-necked round-bottomed flask, under an inert atmosphere, iodine (65 mg, 0.26 mmol) was taken up in 6 mL anhydrous N,N-dimethylacetamide. Zinc dust (0.502 g, 7.67 mmol) was added, and the suspension stirred until the red color of the iodine disappeared. Then, 3,4-dichlorobenzyl chloride (0.71 mL, 1.0 g, 5.1 mmol) was added via syringe, and the mixture heated at 80° C. until the t.l.c. of a hydrolyzed aliquot (5% ethyl acetate in hexanes, visualized by cerium molybdate staining) showed that the starting material had been consumed. The reaction vessel was placed in a water bath to cool it, and Pd(PPh3)4 (0.118 g, 0.102 mmol) was added, followed by dropwise addition, via syringe, of chloroacetyl chloride (0.61 mL, 0.87 g, 7.7 mmol). The brown suspension was allowed to stir overnight at room temperature. To work up the reaction, 12 mL 1 M HCl was added, and the mixture extracted into ethyl acetate (4×12 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and evaporated. The crude product was purified by flash chromatography over silica gel (1-30% ethyl acetate in hexanes), to give material of sufficient purity to be used in the next step (0.545 g, 45% yield): 1H NMR (400 MHz, CDCl3) δ 3.89 (s, 2H) 4.13 (s, 2H) 7.06 (dd, J=8.2, 2.6 Hz, 1H) 7.33 (d, J=2.0 Hz, 1H) 7.42 (d, J=8.3 Hz, 1H).
[Compound]
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.502 g
Type
catalyst
Reaction Step Three
Quantity
0.118 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
65 mg
Type
reactant
Reaction Step Seven
Quantity
6 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.71 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
cerium molybdate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0.61 mL
Type
reactant
Reaction Step Eleven
Name
Quantity
12 mL
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C(OCC(C1C=CC(Cl)=CC=1)=O)(=O)C.II.[Cl:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[Cl:26])[CH2:21]Cl.[Cl:27][CH2:28][C:29](Cl)=[O:30].Cl>CN(C)C(=O)C.[Zn].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C>[Cl:27][CH2:28][C:29](=[O:30])[CH2:21][C:20]1[CH:23]=[CH:24][C:25]([Cl:26])=[C:18]([Cl:17])[CH:19]=1 |^1:43,45,64,83|

Inputs

Step One
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0.502 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0.118 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(=O)C1=CC=C(C=C1)Cl
Step Seven
Name
Quantity
65 mg
Type
reactant
Smiles
II
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Nine
Name
Quantity
0.71 mL
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1Cl
Step Ten
Name
cerium molybdate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0.61 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Twelve
Name
Quantity
12 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
The reaction vessel was placed in a water bath
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted into ethyl acetate (4×12 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography over silica gel (1-30% ethyl acetate in hexanes)
CUSTOM
Type
CUSTOM
Details
to give material of sufficient purity

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCC(CC1=CC(=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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